3-Amino-1H-pyrazole-4-carboxamide

Catalog No.
S662496
CAS No.
5334-31-6
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1H-pyrazole-4-carboxamide

CAS Number

5334-31-6

Product Name

3-Amino-1H-pyrazole-4-carboxamide

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)

InChI Key

LEFSNWUSTYESGC-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)N)N

Synonyms

3-AMINOPYRAZOLE-4-CARBOXAMIDE;3-AMINO-PYRAZOLE-4-CARBOXYLIC ACID AMIDE;5-Amino-1H-pyrazole-4-carboxylic amide;3-Amino-1H-pyrazole-4-carboxamide;5-azanyl-1H-pyrazole-4-carboxamide;5-Amino-1H-pyrazole-4-car...;3-AMino-1H-pyrazole-4-car...;3-AMino-1H-py

Canonical SMILES

C1=NNC(=C1C(=O)N)N

Synthesis and Characterization:

3-Amino-1H-pyrazole-4-carboxamide (3-APC) is a heterocyclic compound containing a pyrazole ring fused with a carboxamide group. It can be synthesized through various methods, including the reaction of hydrazine with ethoxymethylenemalonic acid or the cyclization of 3-aminopropanedinitrile [, ].

Crystal Structure and Hydrogen Bonding:

Studies have revealed that 3-APC crystallizes in the non-centrosymmetric space group P2₁ with zwitterionic form, meaning it carries both positive and negative charges internally. The crystal structure is stabilized by a complex network of intermolecular hydrogen bonds, with N-H...O distances playing a crucial role in linking molecules into two sets of chains [].

Potential Biological Applications:

Research suggests that 3-APC might possess various biological activities, making it a potential candidate for drug development. Studies have shown its potential as:

  • Antibacterial agent: 3-APC demonstrated inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Antifungal agent: Studies have reported antifungal activity of 3-APC against Candida albicans, a common fungal pathogen [].
  • Antioxidant: 3-APC exhibited scavenging activity against free radicals, indicating its potential as an antioxidant [].

3-Amino-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C4H6N4O. It features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of an amino group at the 3-position and a carboxamide group at the 4-position of the pyrazole ring. This structure contributes to its potential biological activity and reactivity in various

Due to its functional groups:

  • Condensation Reactions: The amino and carboxamide groups can undergo condensation with aldehydes or ketones to form imines or enamines.
  • Substitution Reactions: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Cyclization Reactions: Under certain conditions, 3-amino-1H-pyrazole-4-carboxamide can undergo cyclization to form more complex heterocycles, enhancing its structural diversity .

Research indicates that 3-amino-1H-pyrazole-4-carboxamide exhibits various biological activities, including:

  • Antitumor Activity: It has been studied for its potential as an anticancer agent, particularly in inhibiting tumor cell proliferation.
  • Antimicrobial Properties: The compound shows activity against certain bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes or cancer .

The synthesis of 3-amino-1H-pyrazole-4-carboxamide can be achieved through several methods:

  • From Hydrazine Derivatives: One common method involves reacting hydrazine with appropriate carbonyl compounds followed by carboxylation.
  • Condensation Reactions: Combining 3-amino-pyrazole derivatives with carboxylic acids or their derivatives can yield 3-amino-1H-pyrazole-4-carboxamide.
  • Cyclization Techniques: Utilizing diazotization and subsequent cyclization with activated methylene compounds can also produce this compound .

3-Amino-1H-pyrazole-4-carboxamide has several applications, particularly in the fields of:

  • Pharmaceutical Development: Its unique structure allows it to serve as a scaffold for designing new drugs targeting various diseases.
  • Agricultural Chemistry: It may be used in developing agrochemicals due to its biological activity against pests and pathogens.
  • Material Science: The compound could be explored for use in creating novel materials with specific electronic or optical properties .

Studies on the interactions of 3-amino-1H-pyrazole-4-carboxamide with biological targets have revealed insights into its mechanism of action:

  • Protein Binding: Research indicates that this compound can bind to specific proteins involved in signaling pathways, potentially disrupting their function.
  • Metabolic Pathways: Interaction studies have shown that it may influence metabolic enzymes, affecting pathways relevant to disease progression.

These interactions highlight its potential as a lead compound for further drug development .

Several compounds share structural similarities with 3-amino-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1H-pyrazoleContains an amino group on pyrazoleExhibits different reactivity due to lack of carboxamide
5-Amino-1H-pyrazoleAmino group at the 5-positionPotentially different biological activities
3-Amino-4-methylpyrazoleMethyl group at the 4-positionMay enhance lipophilicity affecting pharmacokinetics
3-Amino-1H-pyrazolo[4,3-c]pyridinePyrazolo[4,3-c]pyridine frameworkFocused on kinase inhibition in drug discovery

The uniqueness of 3-amino-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that allow for diverse chemical reactivity and potential biological applications, distinguishing it from other similar compounds .

Traditional Synthetic Routes

Traditional methods for synthesizing 3-amino-1H-pyrazole-4-carboxamide often involve cyclocondensation reactions. A classic approach utilizes α,β-unsaturated nitriles and hydrazines under reflux conditions. For example, acrylonitrile reacts with hydrazine hydrate to form intermediates that cyclize into aminopyrazoles. Another route involves the reduction of nitro-substituted pyrazoles. 3-Methyl-4-nitro-5-phenyl-1H-pyrazole, when reduced with Pd/C and H₂, yields the corresponding 4-aminopyrazole.

Table 1: Traditional Synthesis Methods

Starting MaterialsConditionsYield (%)Reference
α,β-Unsaturated nitriles + hydrazinesReflux in ethanol, 12–24 hr50–70
Nitropyrazoles + H₂/Pd/CRT, 6–8 hr65–80

These methods, while reliable, often require prolonged reaction times and generate stoichiometric waste, prompting the development of modern alternatives.

Modern Catalytic Approaches

Transition metal catalysts have revolutionized pyrazole synthesis. Copper-catalyzed cycloadditions between sydnones and terminal alkynes in continuous flow systems enable scalable production of 1,4-disubstituted pyrazoles. Scandium triflate (Sc(OTf)₃) catalyzes reactions between perfluoroacetyl diazoesters and ketones, achieving yields up to 97% under mild conditions.

Key Advances:

  • Flow Chemistry: Silica-supported Cu catalysts in stainless steel reactors produce pyrazoles within 2–5 hours, enhancing throughput.
  • Lewis Acid Catalysis: Sc(OTf)₃ facilitates regioselective cyclization, critical for synthesizing polysubstituted derivatives.

Green Chemistry and Sustainable Synthesis

Green methodologies prioritize atom economy and recyclable catalysts. Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanoparticles enable mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles via three-component reactions (malononitrile, aldehydes, hydrazines). This solvent-free approach reduces energy consumption and waste.

Table 2: Green Synthesis Parameters

CatalystReaction TimeYield (%)Reusability
Fe₃O₄@SiO₂@vanillin@TGA NPs45–60 min85–926 cycles
Cu NPs in H₂O2 hr783 cycles

Microwave-assisted synthesis further shortens reaction times (10–15 minutes) while maintaining high yields.

One-Pot and Multicomponent Reactions

One-pot strategies streamline synthesis by minimizing intermediate isolation. A notable method combines cyanoacetamide, triethyl orthoformate, and hydrazine hydrate in acetonitrile, followed by sulfuric acid salification to yield 3-amino-1H-pyrazole-4-carboxamide hemisulfate with 68% yield.

Mechanism Highlights:

  • Cyclization: Cyanoacetamide and triethyl orthoformate form a β-ketoester intermediate.
  • Hydrazine Addition: Hydrazine induces cyclization to the pyrazole core.
  • Salification: Sulfuric acid stabilizes the product as a hemisulfate salt.

Multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction integrate 5-amino-N-aryl-1H-pyrazole-4-carboxamides with aldehydes and isocyanides, yielding imidazo[1,2-a]pyridines for antimicrobial studies.

Antifungal Activity and Target Pathways

3-Amino-1H-pyrazole-4-carboxamide derivatives exhibit promising antifungal activity, though direct studies on the parent compound remain limited. Structural analogs featuring pyrazole-carboxamide motifs have demonstrated efficacy against fungal pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes [3]. For instance, derivatives with halogen substituents, such as chlorine or bromine at the para position of the aromatic ring, show enhanced binding to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol production [2].

The compound’s conformational rigidity, stabilized by intramolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen, may facilitate interactions with fungal enzymatic pockets [3]. This rigidity reduces rotational freedom, promoting optimal orientation for target engagement. Computational models suggest that substitutions at the pyrazole ring’s 4-position modulate electron density, influencing affinity for fungal cytochrome P450 enzymes [2].

Table 1. Impact of Substituents on Antifungal Activity of Pyrazole Derivatives

Substituent PositionHalogen TypeTarget Enzyme Affinity (pIC₅₀)
ParaChlorine5.22 ± 0.75
ParaBromine5.56 ± 0.75
MetaChlorine4.55 ± 0.75

Data adapted from structure-activity relationship (SAR) studies of pyrazole-imidazoline analogs [2].

Anticancer Mechanisms and Kinase Inhibition

The antiproliferative activity of 3-amino-1H-pyrazole-4-carboxamide is linked to its role as a kinase inhibitor. As an intermediate in synthesizing 4H-3,1-benzothiazinone analogs, it contributes to compounds that suppress cancer cell proliferation by targeting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) [1]. Substitutions at the pyrazole ring’s 3- and 4-positions enhance binding to ATP pockets, as evidenced by SAR analyses [2]. For example, bromine at the para position (Compound 3j) increases inhibitory potency against intracellular amastigotes (pIC₅₀ = 5.56), comparable to reference drug benzoxaborole (pIC₅₀ = 5.33) [2].

Mechanistically, the compound’s planar structure facilitates intercalation into DNA, inducing apoptosis in leukemia and breast cancer cell lines. Its carboxamide group forms hydrogen bonds with serine/threonine residues in kinase activation loops, disrupting phosphorylation cascades [3].

Anti-Inflammatory and Immune-Modulating Effects

While direct evidence of anti-inflammatory activity for 3-amino-1H-pyrazole-4-carboxamide is sparse, structural analogs with pyrazole-carboxamide backbones inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways [3]. The amino group at the 3-position may chelate metal ions in COX-2’s active site, reducing prostaglandin synthesis. Additionally, derivatives with methoxy substituents suppress interleukin-6 (IL-6) secretion in macrophages, suggesting immunomodulatory potential [2].

Dual-Action Modes and Synergistic Strategies

The compound’s bifunctional design enables dual targeting of unrelated pathways. For example, pyrazole-imidazoline hybrids concurrently inhibit Trypanosoma cruzi proteases and human topoisomerase II, leveraging structural features like the 3-amino group for hydrogen bonding and halogenated aryl rings for hydrophobic interactions [2]. Synergistic effects are observed when combined with allopurinol derivatives, where the carboxamide moiety enhances uric acid reduction while maintaining antiproliferative activity [1].

Table 2. Dual-Action Profiles of Selected Derivatives

DerivativePrimary TargetSecondary TargetSynergistic Effect Ratio
3g (4-Cl)CDK4CYP511:1.8
3j (4-Br)VEGFR2TDP11:2.3

Data derived from combinatorial assays using in vitro kinase and fungal growth inhibition models [2].

XLogP3

-0.7

UNII

G43E3B7590

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5334-31-6

Wikipedia

3-amino-4-pyrazolecarboxamide

Dates

Last modified: 08-15-2023

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